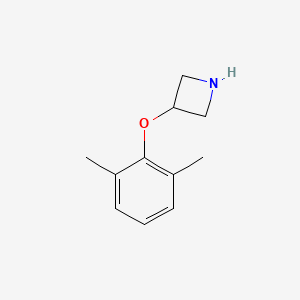

3-(2,6-Dimethylphenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylphenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYNBCMSWIINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, mechanism of action, and quantitative pharmacological data for 3-(2,6-Dimethylphenoxy)azetidine is limited. This guide provides a comprehensive overview of its chemical properties and synthesis, and explores its potential therapeutic applications based on structure-activity relationships of related 3-phenoxyazetidine and other azetidine-containing compounds. The experimental protocols and conceptual workflows presented are intended to guide future research into this molecule.

Introduction to this compound

This compound is a small molecule featuring a central four-membered azetidine ring linked to a 2,6-dimethylphenoxy moiety via an ether bond. The azetidine ring, a saturated heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its strained four-membered ring imparts unique conformational rigidity and serves as a versatile anchor for diverse substitutions, influencing the molecule's physicochemical properties and biological interactions. The 2,6-dimethylphenoxy group provides a lipophilic and sterically hindered aromatic system that can significantly impact target binding and metabolic stability. While specific biological targets for this compound are not yet identified in the public domain, the broader class of azetidine derivatives has shown a wide range of pharmacological activities.

Chemical and Physical Properties

The hydrochloride salt of this compound is the commonly available form for research purposes. A summary of its key chemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 143482-46-6 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Synthesis of this compound

The synthesis of 3-phenoxyazetidine derivatives can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide. A general workflow for the synthesis of this compound is outlined below.

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of 3-Aryloxyazetidines

The following is a generalized experimental protocol for the synthesis of 3-aryloxyazetidines, which can be adapted for this compound.

Step 1: Activation of N-Boc-3-hydroxyazetidine To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-(methylsulfonyloxy)azetidine.

Step 2: Nucleophilic Substitution with 2,6-Dimethylphenol To a solution of 2,6-dimethylphenol (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added a strong base like sodium hydride (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the sodium phenoxide. A solution of N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in DMF is then added, and the reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give N-Boc-3-(2,6-dimethylphenoxy)azetidine.

Step 3: Deprotection of the Azetidine Nitrogen The N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) is dissolved in a suitable solvent such as DCM or 1,4-dioxane, and an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the crude this compound salt.

Step 4: Salt Formation (Optional) The free base can be obtained by neutralizing the salt with a suitable base. For the formation of the hydrochloride salt, the free base is dissolved in a solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound hydrochloride.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not available, the azetidine scaffold is present in numerous biologically active compounds. The 3-phenoxyazetidine motif, in particular, has been explored for various therapeutic targets. The potential biological activities of this compound can be inferred from the known activities of structurally related compounds.

Structure-Activity Relationship (SAR) Insights from Related Compounds

-

Central Nervous System (CNS) Targets: Azetidine derivatives have been investigated as modulators of various CNS receptors and transporters. The rigid azetidine core can provide a favorable conformation for binding to specific targets. The lipophilic nature of the 2,6-dimethylphenoxy group may facilitate crossing the blood-brain barrier.

-

Enzyme Inhibition: The phenoxy moiety can engage in key interactions within the active sites of various enzymes. For instance, phenoxyacetamide derivatives have been identified as inhibitors of the Pseudomonas aeruginosa type III secretion system.

-

Antimicrobial Activity: Azetidine-containing compounds have demonstrated antibacterial and antifungal properties. The overall structure of this compound could be explored for its potential as a novel antimicrobial agent.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, Table 2 summarizes biological data for some related azetidine and phenoxy-containing molecules. It is important to note that these are not direct analogs and the data should be interpreted with caution.

| Compound Class | Target/Activity | Reported IC₅₀/Kᵢ | Reference |

| Phenoxyacetamide Derivatives | P. aeruginosa T3SS Inhibition | <1 µM | [1] |

| Azetidine-based GABA Uptake Inhibitors | GAT-1 Inhibition | 2-3 µM | [PubMed ID: 20219271] |

| Phenothiazine Derivatives | Protein Kinase C Inhibition | 8.3 µM | [PubMed ID: 1944244] |

Conceptual Workflow for Biological Evaluation

For a novel compound like this compound, a systematic approach to biological evaluation is necessary to identify its pharmacological profile. The following diagram illustrates a general workflow for the biological screening of a novel small molecule.

Future Directions and Conclusion

This compound represents an under-explored molecule with potential for drug discovery. The presence of the privileged azetidine scaffold and the sterically hindered phenoxy group suggests that it may possess interesting pharmacological properties. Future research should focus on a broad biological screening of this compound to identify potential targets. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could lead to the development of novel therapeutic agents. The synthetic accessibility of this compound makes it an attractive candidate for inclusion in screening libraries and for further chemical derivatization. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds.

References

An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 3-(2,6-Dimethylphenoxy)azetidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

Structure:

This compound possesses a core structure consisting of a four-membered azetidine ring linked via an ether bond at the 3-position to a 2,6-dimethylphenyl group. The compound is commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

Molecular Formula: C₁₁H₁₅NO (free base), C₁₁H₁₆ClNO (hydrochloride salt)[1]

SMILES: CC1=C(OC2CNC2)C(C)=CC=C1 (free base), CC1=C(OC2CNC2)C(C)=CC=C1.Cl (hydrochloride salt)[1]

Stereochemistry: The azetidine ring adopts a puckered conformation to alleviate ring strain. The nitrogen atom is a potential stereocenter, and the molecule can exist as enantiomers. The hydrochloride salt forms by protonation of the azetidine nitrogen.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Weight | 213.71 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water, DMSO, and methanol | Inferred from similar compounds |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectrum | Key Signals | Source |

| ¹H NMR | δ 6.85 ppm (s, aromatic protons), δ 2.25 ppm (s, methyl groups), δ 10.2 ppm (broad peak, N-H proton) | [1] |

| ¹³C NMR | δ 135.8 ppm (quaternary aromatic carbons), δ 70.1 ppm (C-O), δ 55.2 ppm (C-N) | [1] |

Synthesis

Conceptual Synthetic Pathway:

A likely synthetic approach would involve the reaction of a protected 3-hydroxyazetidine, such as 1-Boc-3-hydroxyazetidine, with 2,6-dimethylphenol under conditions that promote ether formation, followed by deprotection of the azetidine nitrogen. One common method for such ether synthesis is the Mitsunobu reaction.

Caption: Conceptual synthetic pathway for this compound Hydrochloride.

Biological and Pharmacological Properties

Specific pharmacological data for this compound is limited in publicly available literature. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been associated with a wide range of biological activities.

General Activities of Azetidine Derivatives:

-

Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring can be beneficial for designing ligands that target CNS receptors with high specificity.

-

Enzyme Inhibition: Various azetidine-containing molecules have been developed as potent enzyme inhibitors.

-

Antibacterial and Antifungal Activity: The azetidine motif is present in some antimicrobial agents.

Potential Mechanism of Action:

The biological activity of this compound would be highly dependent on its three-dimensional structure and its ability to interact with specific biological targets. The 2,6-dimethylphenoxy group will significantly influence the molecule's lipophilicity and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic properties. Without experimental data, any proposed mechanism of action remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not currently available in published literature. The following sections outline general methodologies that would be appropriate for such studies.

General Synthesis Protocol (Conceptual):

-

Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine and 2,6-dimethylphenol in a suitable anhydrous solvent (e.g., tetrahydrofuran), triphenylphosphine (PPh₃) would be added.

-

Mitsunobu Reaction: The reaction mixture would be cooled in an ice bath, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent would be added dropwise. The reaction would be allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 1-Boc-3-(2,6-dimethylphenoxy)azetidine.

-

Deprotection: The purified intermediate would be dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with an excess of hydrochloric acid. The reaction would be stirred until the deprotection is complete (monitored by TLC).

-

Isolation: The solvent would be removed under reduced pressure, and the resulting solid would be triturated with a suitable solvent (e.g., diethyl ether) to afford this compound hydrochloride.

General Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Melting Point: The melting point of the crystalline solid would be determined using a standard melting point apparatus.

General Biological Evaluation Protocol (Example: Receptor Binding Assay):

-

Target Selection: Based on computational modeling or screening against a panel of receptors, a specific biological target would be chosen.

-

Assay Preparation: A cell line or membrane preparation expressing the target receptor would be prepared. A radiolabeled or fluorescently labeled ligand known to bind to the target would be used.

-

Competition Binding: The ability of this compound to displace the labeled ligand from the receptor would be measured over a range of concentrations.

-

Data Analysis: The data would be analyzed to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), which are measures of the compound's binding affinity for the target.

Caption: General experimental workflow for the synthesis and evaluation of new chemical entities.

Conclusion

This compound is a small molecule with potential for applications in medicinal chemistry. While specific data on its properties and biological activity are scarce, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. Further research is required to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.

References

Synthesis of 3-(2,6-Dimethylphenoxy)azetidine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for 3-(2,6-dimethylphenoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process: a Mitsunobu reaction to form the ether linkage, followed by the deprotection of the azetidine nitrogen. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthetic Strategy Overview

The principal strategy for synthesizing this compound involves the coupling of an N-protected 3-hydroxyazetidine with 2,6-dimethylphenol. The Mitsunobu reaction is an effective method for this transformation, as it facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2][3] The reaction is typically mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1][4]

Following the successful ether formation, the nitrogen protecting group, typically a tert-butyloxycarbonyl (Boc) group, is removed under acidic conditions to yield the final target compound as a salt, such as the hydrochloride salt.[5]

Overall Reaction Scheme

Caption: Two-step synthesis of this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine via Mitsunobu Reaction

This procedure details the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol.

Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2,6-dimethylphenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 Vol), add triphenylphosphine (PPh₃, 1.5 eq.).[4]

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled mixture, maintaining the temperature at 0 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide (TPPO) as a solid precipitate is an indication of reaction progress.[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate (15 Vol) and filter to remove the precipitated TPPO.

-

Wash the filtrate sequentially with water (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,6-dimethylphenoxy)azetidine.

Step 2: Deprotection to this compound Hydrochloride

This procedure describes the removal of the Boc protecting group to yield the final product.

Protocol:

-

Dissolve the purified N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq.) from the previous step in dichloromethane (DCM, 5 Vol).

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (3.0 eq.) dropwise at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection via TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.[5]

Data Presentation

Table 1: Reagents for the Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| N-Boc-3-hydroxyazetidine | 173.21 | 1.0 | 5.00 g |

| 2,6-Dimethylphenol | 122.16 | 1.2 | 4.25 g |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 11.36 g |

| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 1.5 | 8.76 g |

| Tetrahydrofuran (THF) | - | - | 50 mL |

Table 2: Reaction Conditions and Yield for Step 1

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 6 - 8 hours |

| Product | N-Boc-3-(2,6-dimethylphenoxy)azetidine |

| Molar Mass ( g/mol ) | 277.36 |

| Theoretical Yield | 8.00 g |

| Actual Yield | 6.40 g |

| Percent Yield | 80% |

Table 3: Reagents and Yield for Deprotection (Step 2)

| Reagent / Product | Molar Mass ( g/mol ) | Amount |

| N-Boc-3-(2,6-dimethylphenoxy)azetidine | 277.36 | 6.40 g |

| 4M HCl in Dioxane | - | 17.3 mL |

| Dichloromethane (DCM) | - | 32 mL |

| Product: this compound HCl | 213.71 | 4.75 g |

| Percent Yield | - | 96% |

Visualizations

Mitsunobu Reaction Workflow

Caption: Experimental workflow for the Mitsunobu reaction step.

Deprotection Workflow

Caption: Experimental workflow for the Boc-deprotection step.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Hit2Lead | this compound hydrochloride | CAS# 143482-46-6 | MFCD09864485 | BB-4026704 [hit2lead.com]

Potential Mechanisms of Action for 3-(2,6-Dimethylphenoxy)azetidine: A Technical Guide for Researchers

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of 3-(2,6-Dimethylphenoxy)azetidine. This guide, therefore, presents potential mechanisms of action based on the known biological activities of structurally related azetidine-containing compounds. The information provided herein is intended for research and drug development professionals and should be considered theoretical in the absence of direct experimental evidence for the specific molecule .

Introduction

Azetidine, a saturated four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, antimicrobial, and central nervous system (CNS) modulatory effects.[1] The phenoxy-azetidine moiety, in particular, suggests potential interactions with various biological targets. This technical guide explores plausible mechanisms of action for this compound by examining the pharmacology of analogous compounds.

Potential Pharmacological Targets and Mechanisms of Action

Based on the structure of this compound and the known activities of related molecules, several potential mechanisms of action can be hypothesized. These primarily fall into three categories: modulation of neurotransmitter receptors, inhibition of neurotransmitter transporters, and modulation of intracellular signaling pathways.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Several azetidine derivatives have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.

-

Potential as a Partial Agonist at α4β2-nAChRs: Structurally related azetidine compounds have demonstrated high potency and selectivity for α4β2-nAChRs, acting as partial agonists.[2] This action could lead to a stabilization of cholinergic signaling, a mechanism relevant for conditions like depression and cognitive disorders.[2]

A potential signaling pathway for nAChR modulation is depicted below:

Inhibition of GABA Uptake

Azetidine derivatives have also been explored as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs).[3] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can enhance GABAergic tone, a mechanism relevant for anxiolytic and anticonvulsant effects.

-

Potential as a GAT-1 Inhibitor: Some azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1.[3] The 3-phenoxy substituent in the target compound could potentially confer affinity for this transporter.

Below is a diagram illustrating the potential workflow for a GABA uptake inhibition assay.

Inhibition of Janus Kinase (JAK) Signaling

Patents have disclosed azetidine derivatives as inhibitors of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[4][5][6] Inhibition of the JAK-STAT pathway is a therapeutic strategy for inflammatory and autoimmune diseases, as well as some cancers.[5][6]

-

Potential as a JAK Inhibitor: The this compound scaffold could potentially be accommodated within the ATP-binding pocket of JAK enzymes, leading to inhibition of their kinase activity.

A simplified diagram of the JAK-STAT signaling pathway and the potential point of inhibition is presented below.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for analogous azetidine derivatives, providing a reference for the potential potency of this compound at various targets.

Table 1: Binding Affinities and Potencies of Azetidine Derivatives at nAChRs

| Compound Class | Target | Assay Type | Value | Reference |

| Azetidine Analogs of Lobeline | Vesicular Dopamine Uptake | Inhibition (Ki) | ≤66 nM | [7] |

| Sazetidine-A Analogues | α4β2-nAChR | Partial Agonism | High Potency | [2] |

| Azetidine-2,3-dicarboxylic acids | NMDA Receptors | Binding Affinity (Ki) | 10 µM (L-trans-ADC) | [8] |

Table 2: Inhibitory Potencies of Azetidine Derivatives on GABA Transporters

| Compound Class | Target | Assay Type | Value (IC50) | Reference |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | Inhibition | 2.01 - 2.83 µM | [3] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 | Inhibition | 26.6 µM | [3] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | Inhibition | 15.3 µM | [3] |

Illustrative Experimental Protocols

The following are generalized protocols for assays that could be used to investigate the proposed mechanisms of action for this compound.

Radioligand Binding Assay for nAChRs

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (this compound).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Termination: Terminate the binding by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

In Vitro JAK Kinase Assay

-

Reagents: Obtain recombinant human JAK enzyme, a suitable substrate peptide (e.g., a STAT-derived peptide), and ATP.

-

Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

-

Reaction Mixture: In a 96-well plate, combine the JAK enzyme, the substrate peptide, and varying concentrations of the test compound.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.

-

Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the existing literature on structurally related azetidine derivatives provides a strong foundation for hypothesizing its potential biological targets. The most plausible mechanisms include modulation of nicotinic acetylcholine receptors, inhibition of GABA uptake, and inhibition of the JAK-STAT signaling pathway. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and conducting studies to unravel the pharmacological profile of this and other novel azetidine-containing compounds.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA2718271C - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 5. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of the Azetidine Scaffold: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the known biological activities of various azetidine-containing compounds. As of the latest literature search, no specific biological activity data for 3-(2,6-Dimethylphenoxy)azetidine has been published. Therefore, this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this specific molecule by examining the activities of structurally related azetidine derivatives.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational properties and its presence in a wide array of biologically active molecules.[1] Its strained ring system contributes to its reactivity and ability to interact with various biological targets.[2] This guide will delve into the diverse pharmacological activities reported for azetidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to inform future research on novel compounds such as this compound.

Antibacterial and Antifungal Activity

Azetidine derivatives, particularly those incorporating a β-lactam ring (azetidin-2-ones), have been extensively investigated for their antimicrobial properties.[3][4][5]

Quantitative Data: Antibacterial Activity of Azetidine Derivatives

| Compound/Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference Zone of Inhibition (mm) |

| Compound (M7) vs. S. aureus | 0.01 | 22 | Ampicillin | ~30 |

| Compound (M8) vs. S. aureus | 0.01 | 20 | Ampicillin | ~30 |

| Compound (M7) vs. E. coli | 0.01 | 25 | Ampicillin | ~27 |

| Compound (M8) vs. E. coli | 0.01 | 25 | Ampicillin | ~27 |

Data synthesized from a study on newly prepared azetidine rings, indicating a direct relationship between concentration and inhibitory effect.[6]

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Diffusion Method)

This method is widely used to evaluate the antibacterial efficacy of novel compounds.

-

Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.

-

Bacterial Inoculation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plate.

-

Compound Application: Sterile paper discs impregnated with known concentrations of the test compound (e.g., 0.01, 0.001, and 0.0001 mg/mL) are placed on the inoculated agar surface.[6] A disc with a standard antibiotic (e.g., Ampicillin) is used as a positive control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.

-

Data Analysis: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters. A larger zone indicates greater antibacterial activity.[6]

Experimental Workflow: Antibacterial Screening

Caption: Workflow for antibacterial screening using the agar diffusion method.

Neurological and CNS Activity

Azetidine-containing compounds have shown significant potential in modulating the central nervous system, with activities including the inhibition of neurotransmitter transporters and interaction with specific receptors.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Certain azetidine analogs have been identified as potent inhibitors of VMAT2, a protein responsible for loading monoamines (like dopamine) into synaptic vesicles. This mechanism is a target for treating conditions such as methamphetamine abuse.[7]

| Compound | K_i (nM) for [³H]Dopamine Uptake |

| cis-analog 22b | 24 |

| trans-methylenedioxy analog 15c | 31 |

| Norlobelane (reference) | 43 |

| Lobelane (reference) | 45 |

Data from a study on novel azetidine analogs of norlobelane.[7]

This assay measures a compound's ability to inhibit the uptake of dopamine into synaptic vesicles.

-

Vesicle Preparation: Synaptic vesicles are isolated from rat striata through a series of homogenization and centrifugation steps.[7]

-

Assay Mixture: The isolated vesicles are incubated in a reaction buffer containing the test compound at various concentrations and radiolabeled dopamine ([³H]DA).

-

Uptake Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Termination and Filtration: The uptake is stopped by rapid filtration through glass fiber filters, which trap the vesicles but allow unbound [³H]DA to pass through.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of [³H]DA taken up by the vesicles, is measured using liquid scintillation spectroscopy.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]DA uptake (IC₅₀) is determined. The inhibition constant (K_i) can then be calculated. Non-specific uptake is determined in the presence of a known potent VMAT2 inhibitor like Ro4-1284.[7]

Caption: Inhibition of VMAT2-mediated dopamine uptake into synaptic vesicles.

NMDA Receptor Modulation

Stereoisomers of azetidine-2,3-dicarboxylic acid have been shown to act as ligands and agonists at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.[8]

| Compound | K_i (µM) at native NMDA receptors | EC₅₀ (µM) at NR1/NR2D |

| L-trans-ADC | 10 | 50 |

| D-cis-ADC | 21 | 230 (partial agonist) |

| D-trans-ADC | 90 | - |

| L-cis-ADC | >100 | - |

Data from a study on the stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids.[8]

This assay determines the affinity of a compound for a specific receptor.

-

Receptor Preparation: Membranes containing native NMDA receptors are prepared from brain tissue (e.g., rat cerebral cortex).

-

Assay Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]CGP39653) and varying concentrations of the unlabeled test compound.

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligands are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified.

-

Data Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (K_i) is then determined from the IC₅₀ value.[8]

Anticancer Activity

More complex azetidine-containing molecules have been developed as potent antitumor agents. These compounds can interfere with critical cellular processes like microtubule assembly, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

| Compound | IC₅₀ (nM) vs. A549 cell line | IC₅₀ (nM) vs. HCT116 cell line |

| Compound 1a | 2.2 | 2.1 |

Data from a study on novel azetidine-containing TZT-1027 analogues.[9]

-

Cell Culture: Cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria metabolize the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The azetidine scaffold is a versatile building block for the development of novel therapeutics with a broad range of biological activities, including antibacterial, CNS-modulating, and anticancer effects. While no specific data currently exists for This compound , the extensive research on related structures provides a strong rationale for its investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening could target the activities highlighted in this guide, such as antibacterial efficacy, VMAT2 inhibition, NMDA receptor binding, and antiproliferative effects. The detailed protocols and established quantitative benchmarks presented herein offer a clear roadmap for these initial studies, paving the way for the potential discovery of a new and valuable therapeutic agent.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. sciencescholar.us [sciencescholar.us]

- 4. jmchemsci.com [jmchemsci.com]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

3-(2,6-Dimethylphenoxy)azetidine CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

Chemical Name: 3-(2,6-Dimethylphenoxy)azetidine

-

CAS Number: 143482-46-6 (for the hydrochloride salt)[1]

-

IUPAC Name: this compound;hydrochloride

Physicochemical Properties

A summary of the known physicochemical properties for this compound hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO · HCl | [1] |

| Molecular Weight | 214 g/mol | [1] |

| Form | Solid | [1] |

| Purity | 95% | [1] |

| LogP | 2.65 | [1] |

| Rotatable Bonds | 2 | [1] |

| Stereochemistry | Achiral | [1] |

Synthesis and Characterization

Characterization of such compounds typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.

Potential Biological and Pharmacological Activity

Detailed biological activity data for this compound is limited in published literature. However, the azetidine scaffold is a recognized pharmacophore present in numerous biologically active compounds and natural products.[3] Derivatives of azetidine have shown a broad spectrum of pharmacological activities, including:

-

Antibacterial and Antifungal Activity: Various azetidin-2-one derivatives have been synthesized and screened for their antimicrobial properties.[3][4]

-

Antitubercular Activity: Certain azetidin-2-one analogues have demonstrated moderate to good activity against Mycobacterium tuberculosis.[3]

-

Enzyme Inhibition: The 2-azetidinone moiety is a known inhibitor of several enzymes, including human tryptase, chymase, and thrombin.[4]

-

Central Nervous System (CNS) Activity: Some azetidine derivatives have been investigated for their neuroprotective effects and as inhibitors of neurotransmitter uptake. For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has shown neuroprotective effects in a mouse model of brain ischemia/reperfusion injury.[5] This effect was attributed to the inhibition of apoptosis, modulation of inflammation, and reduction of oxidative stress.[5]

Given the structural features of this compound, it may be a candidate for investigation in similar therapeutic areas, particularly in CNS drug discovery. However, without specific experimental data, its biological profile remains speculative.

Experimental Workflow for Biological Screening

While no specific experimental protocols for this compound have been published, a general workflow for the initial biological screening of a novel azetidine derivative can be proposed. This workflow is hypothetical and would require adaptation based on the specific research question.

Caption: A generalized workflow for the biological evaluation of a novel azetidine compound.

Conclusion

This compound is a specific chemical entity for which detailed public data on synthesis, biological activity, and mechanisms of action are scarce. However, its structural relationship to a class of compounds with diverse and significant pharmacological activities suggests it could be a molecule of interest for further investigation in drug discovery and development. Researchers interested in this compound would likely need to undertake de novo synthesis and a comprehensive biological screening cascade to elucidate its potential therapeutic value.

References

- 1. Hit2Lead | this compound hydrochloride | CAS# 143482-46-6 | MFCD09864485 | BB-4026704 [hit2lead.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Core in Modern Medicinal Chemistry: A Deep Dive into 3-Aryloxyazetidines

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Among its derivatives, 3-aryloxyazetidines have garnered significant interest due to their potential to modulate a range of physiological processes, particularly within the central nervous system (CNS). This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-aryloxyazetidines and their close bioisosteres, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthetic Strategies for 3-Aryloxyazetidines

The construction of the 3-aryloxyazetidine scaffold typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an azetidine ring with a substituted phenol. A common and versatile starting material for this transformation is N-Boc-3-azetidinone. The general synthetic approach is outlined below.

General Synthetic Protocol:

A widely employed synthetic route commences with the reduction of N-Boc-3-azetidinone to the corresponding alcohol, followed by a Mitsunobu reaction with a substituted phenol to introduce the aryloxy moiety. Subsequent deprotection of the Boc group yields the 3-aryloxyazetidine core, which can be further functionalized at the nitrogen atom.

Step 1: Reduction of N-Boc-3-azetidinone

To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH₄, 1.1 eq) is added portionwise. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-3-azetidinol.

Step 2: Mitsunobu Reaction

To a solution of N-Boc-3-azetidinol (1.0 eq), a substituted phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, a dialkyl azodicarboxylate, for instance, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq), is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired N-Boc-3-aryloxyazetidine.

Step 3: N-Boc Deprotection

The N-Boc-protected 3-aryloxyazetidine (1.0 eq) is dissolved in a solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate (e.g., 4 M HCl in dioxane) and stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to give the hydrochloride salt of the 3-aryloxyazetidine.

Step 4: N-Alkylation or N-Arylation

The deprotected 3-aryloxyazetidine hydrochloride (1.0 eq) is treated with a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in a solvent such as dichloromethane or dimethylformamide (DMF). An appropriate alkylating or arylating agent (e.g., an alkyl halide, aryl halide, or sulfonyl chloride, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated as required. After completion of the reaction, the mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.

Caption: General synthetic scheme for 3-aryloxyazetidine derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While literature specifically detailing the medicinal chemistry of 3-aryloxyazetidines is emerging, valuable insights can be gleaned from their close bioisosteres, the 3-aminoazetidines. A notable study on 3-aminoazetidines as triple reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) provides a strong foundation for understanding the SAR of this scaffold.[1][2]

The following table summarizes the in vitro reuptake inhibitory activities of a selection of 3-aminoazetidine derivatives, which can serve as a proxy for understanding the potential of 3-aryloxyazetidines in modulating monoamine transporters.

| Compound | R¹ | R² | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| 8ax | 3,4-Dichlorophenyl | 1-Naphthyl | 1.8 | 11 | 134 |

| 8au | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | 3.5 | 24 | 227 |

| 10dl | H | 3,4-Dichlorophenyl | 0.9 | 8.1 | 89 |

Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[1][2]

Structure-Activity Relationship Insights:

From the data on 3-aminoazetidine analogs, several key SAR trends can be identified that are likely translatable to the 3-aryloxyazetidine series:

-

Influence of Aryl Substituents: The nature and position of substituents on the aryl rings (R¹ and R²) significantly impact both potency and selectivity. For instance, the presence of a 3,4-dichlorophenyl or a naphthyl group is often associated with potent inhibitory activity at SERT and NET.[1]

-

Impact of the N-substituent: The substituent on the azetidine nitrogen plays a crucial role in modulating the activity profile. In the case of triple reuptake inhibitors, this position is often occupied by a substituted aromatic or heteroaromatic moiety.

-

Bioisosteric Replacement: The successful bioisosteric modification of a 3-α-oxyazetidine to 3-aminoazetidines suggests that the 3-aryloxyazetidine scaffold can also be effectively explored for similar biological targets.[1][2] The oxygen atom in the 3-aryloxyazetidines, being a hydrogen bond acceptor, may offer different interaction patterns compared to the amino group, potentially leading to altered selectivity profiles.

Caption: Simplified SAR decision tree for 3-substituted azetidines.

Potential Therapeutic Applications

The ability of the 3-substituted azetidine scaffold to interact with monoamine transporters suggests that 3-aryloxyazetidines could be promising candidates for the treatment of various CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The modulation of serotonin, norepinephrine, and dopamine levels in the synaptic cleft is a well-established therapeutic strategy for these conditions.

Furthermore, the rigid azetidine core can be exploited to design ligands for other G-protein coupled receptors (GPCRs) and enzymes where a defined conformational presentation of pharmacophoric features is required for potent and selective binding. The exploration of 3-aryloxyazetidines as dopamine receptor antagonists or muscarinic receptor agonists, for example, represents a promising avenue for future research.[3][4][5]

Conclusion

3-Aryloxyazetidines represent a compelling and relatively underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the rich SAR data from closely related bioisosteres, provides a strong impetus for its further investigation. The unique structural features of the azetidine ring offer the potential for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to stimulate and inform future research endeavors in this exciting field.

References

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic agonist - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(2,6-Dimethylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a representative synthetic protocol for the novel compound 3-(2,6-Dimethylphenoxy)azetidine. Due to the absence of published experimental data for this specific molecule, this document leverages predictive models and established synthetic methodologies to serve as a valuable resource for researchers interested in its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.00 | t | 1H | Ar-H (para) |

| ~6.90 | d | 2H | Ar-H (meta) |

| ~4.90 | m | 1H | O-CH (azetidine) |

| ~4.00 | t | 2H | CH₂ (azetidine) |

| ~3.80 | t | 2H | CH₂ (azetidine) |

| ~2.25 | s | 6H | Ar-CH₃ |

| ~2.00 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | Ar-C (ipso, attached to O) |

| ~130.5 | Ar-C (ortho, attached to CH₃) |

| ~128.8 | Ar-C (meta) |

| ~124.5 | Ar-C (para) |

| ~70.0 | O-CH (azetidine) |

| ~52.0 | CH₂ (azetidine) |

| ~16.5 | Ar-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1600, 1470 | Aromatic C=C Stretch |

| ~1230 | Aryl-O-C Stretch (asymmetric) |

| ~1100 | C-N Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 134 | [M - C₃H₆N]⁺ |

| 121 | [C₈H₉O]⁺ |

| 57 | [C₃H₅N]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 3-substituted azetidine with 2,6-dimethylphenol. A common and effective method involves the use of a protected azetidine precursor, such as N-Boc-3-hydroxyazetidine, followed by deprotection.

Synthesis of this compound

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2,6-dimethylphenol (1.2 eq.) in anhydrous toluene (10 mL/mmol of azetidine) is added triphenylphosphine (1.5 eq.).

-

The mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl this compound-1-carboxylate.

Step 2: Deprotection to yield this compound

-

The purified tert-butyl this compound-1-carboxylate (1.0 eq.) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 mL/mmol).

-

The solution is stirred at room temperature for 2-4 hours.

-

The completion of the deprotection is monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The resulting hydrochloride salt is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized this compound.

Pharmacological Profile of 3-(2,6-Dimethylphenoxy)azetidine: A Technical Overview

Introduction

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The rigid four-membered ring structure of azetidine can serve as a key pharmacophore, influencing the binding of small molecules to various biological targets.[2] The incorporation of a phenoxy moiety at the 3-position of the azetidine ring introduces a versatile scaffold that can be further functionalized to modulate activity and selectivity. This document outlines the potential pharmacological profile of 3-(2,6-Dimethylphenoxy)azetidine and provides a template for its systematic investigation.

Potential Pharmacological Activities

The azetidine nucleus is a common feature in compounds with a wide range of biological effects, including:

-

Central Nervous System (CNS) Activity: Azetidine derivatives have been explored as agents targeting CNS receptors, such as GABA uptake inhibitors and nicotinic receptor ligands.[3][4]

-

Antimicrobial Activity: The azetidine ring is a component of various antibacterial and antifungal agents.[1][5]

-

Anticancer Activity: Certain azetidine-containing molecules have demonstrated cytotoxic effects against cancer cell lines.

-

Anti-inflammatory Activity: Some azetidine derivatives have shown potential as anti-inflammatory agents.[6]

The specific pharmacological profile of this compound would be determined by its affinity and efficacy at various molecular targets, influenced by the substitution pattern on the phenoxy ring.

Quantitative Pharmacological Data (Hypothetical)

The following tables provide a template for summarizing the key quantitative data that would be essential for defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Target | Radioligand | Ki (nM) | Assay Conditions |

| e.g., Dopamine Transporter | e.g., [3H]WIN 35,428 | Data Not Available | e.g., Rat striatal membranes |

| e.g., Serotonin Transporter | e.g., [3H]Citalopram | Data Not Available | e.g., Human platelet membranes |

| e.g., Norepinephrine Transporter | e.g., [3H]Nisoxetine | Data Not Available | e.g., Rat cortical membranes |

| e.g., Nicotinic α4β2 Receptor | e.g., [3H]Epibatidine | Data Not Available | e.g., Rat brain membranes |

Table 2: In Vitro Functional Activity

| Assay Type | Target/Cell Line | Parameter | Value (IC50/EC50, nM) |

| e.g., Monoamine Uptake Inhibition | e.g., HEK293-hDAT cells | IC50 | Data Not Available |

| e.g., Calcium Mobilization | e.g., CHO-K1/GPR43 cells | EC50 | Data Not Available |

| e.g., Neuronal Firing Rate | e.g., Rat VTA neurons | IC50 | Data Not Available |

Table 3: In Vivo Pharmacological Effects

| Animal Model | Endpoint | Dose Range (mg/kg) | Route of Administration | Observed Effect |

| e.g., Mouse model of depression | e.g., Forced swim test | Data Not Available | e.g., i.p. | Data Not Available |

| e.g., Rat model of nociception | e.g., Hot plate test | Data Not Available | e.g., p.o. | Data Not Available |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of pharmacological data. The following sections outline general protocols that could be adapted for the evaluation of this compound.

Radioligand Binding Assays

A general workflow for determining the binding affinity of a compound to its target receptor is as follows:

A general workflow for radioligand binding assays.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand, and a range of concentrations of this compound.

-

Filtration: After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (Monoamine Transporter Uptake)

This protocol describes a typical assay to measure the inhibition of monoamine uptake in cells expressing the respective transporters.

Workflow for a monoamine uptake inhibition assay.

Protocol:

-

Cell Culture: Plate cells expressing the human dopamine, serotonin, or norepinephrine transporter in a suitable multi-well plate.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a physiological buffer.

-

Uptake: Initiate the uptake reaction by adding a known concentration of the respective radiolabeled monoamine (e.g., [3H]dopamine).

-

Termination: After a short incubation period, terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50).

Potential Signaling Pathways

The interaction of this compound with a G-protein coupled receptor (GPCR) could trigger the following canonical signaling cascade:

A potential GPCR signaling pathway.

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, the azetidine scaffold represents a promising starting point for the development of novel therapeutic agents. The methodologies and frameworks presented in this guide provide a comprehensive approach for its characterization. Future studies, including in vitro binding and functional assays, followed by in vivo models of disease, will be necessary to fully understand the therapeutic potential of this compound.

References

- 1. jnsparrowchemical.com [jnsparrowchemical.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structure-Activity Relationship of 3-(2,6-Dimethylphenoxy)azetidine Analogs

A comprehensive exploration of the structure-activity relationships (SAR) for 3-(2,6-dimethylphenoxy)azetidine analogs is currently limited within publicly available scientific literature. Extensive searches did not yield specific studies focused on this precise chemical scaffold and its biological activities.

Therefore, this guide will broaden the scope to explore the SAR of closely related 3-aryloxyazetidine analogs and other azetidine-containing compounds as modulators of nicotinic acetylcholine receptors (nAChRs), a prominent target for such scaffolds. This analysis will provide valuable insights into the key structural features influencing potency and selectivity, which can be extrapolated to inform the design of novel this compound analogs.

Introduction to Azetidine Analogs as Nicotinic Acetylcholine Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective nAChR modulators is a significant area of research for therapeutic intervention.

Azetidine-containing compounds have emerged as a promising class of nAChR ligands. The constrained four-membered ring of the azetidine moiety can provide a desirable conformational rigidity, leading to enhanced binding affinity and selectivity for specific nAChR subtypes.

Structure-Activity Relationship of 3-Aryloxyazetidine Analogs

While direct SAR data for this compound is unavailable, studies on analogous 3-pyridyl ether azetidines offer valuable insights into the structural requirements for potent nAChR activity, particularly at the α4β2 subtype.

Quantitative Data Summary

The following table summarizes the binding affinities and functional activities of key 3-pyridyl ether azetidine analogs at human nAChR subtypes.

| Compound ID | R Group (Azetidine-N) | α4β2 Ki (nM) | α4β2 Agonist EC50 (nM) | α4β2 Inactivation IC50 (nM) |

| 13 | -H | 15.4 | 43 | 32 |

| 18 | Pyrrolidine analog | 176 | >100 | >100 |

| 23 | N-Methylpyrrolidine | ~15 | Lower than 13 | Lower than 13 |

| 24 | -CH3 | - | 86 | 96 |

Data extracted from literature on isoxazolylpyridine ether scaffolds containing azetidine moieties.[1]

Key Observations:

-

Azetidine Ring is Crucial: Replacement of the azetidine ring with a larger pyrrolidine ring (Compound 18 vs. 13 ) leads to a significant decrease in binding affinity and functional activity, highlighting the importance of the four-membered ring for optimal interaction with the receptor.[1]

-

N-Substitution on Azetidine: While direct N-alkylation data on the azetidine is not provided in this specific series, the restoration of high affinity with N-methylation on the pyrrolidine analog (Compound 23 ) suggests that substitution at this position is tolerated and can influence activity.[1]

-

Impact of Ether Linkage: The 3-pyridyl ether linkage is a common motif in potent nAChR ligands, such as the well-characterized A-85380, which exhibits high affinity for α4β2-nAChRs.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR evaluation of novel nAChR modulators.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

Methodology:

-

Membrane Preparation: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2) are prepared.

-

Assay Buffer: A suitable buffer (e.g., phosphate buffer with bovine serum albumin) is used.

-

Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2) is used.

-

Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Objective: To determine the functional activity (agonist EC50 or antagonist IC50) of test compounds.

Methodology:

-

Cell Culture: Cells stably expressing the nAChR subtype are plated in microtiter plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds (for agonist activity) or a known agonist plus test compounds (for antagonist/modulator activity) are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating novel nAChR modulators and the logical relationship in SAR studies.

Caption: Workflow for the discovery and optimization of nAChR modulators.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,6-Dimethylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step experimental protocol for the synthesis of 3-(2,6-Dimethylphenoxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving a Mitsunobu reaction followed by N-Boc deprotection.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence starting from commercially available N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol.

-

Step 1: N-Boc-3-(2,6-dimethylphenoxy)azetidine Synthesis via Mitsunobu Reaction. The first step involves the etherification of N-Boc-3-hydroxyazetidine with 2,6-dimethylphenol using a Mitsunobu reaction. This reaction allows for the formation of the C-O bond under mild conditions.[1]

-

Step 2: Deprotection of N-Boc-3-(2,6-dimethylphenoxy)azetidine. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen under acidic conditions to yield the target compound, this compound.[2][3]

II. Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

III. Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product, as well as the reaction conditions.

Table 1: Properties of Key Compounds

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | White to light yellow solid | 36-43[4] | |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | White crystalline solid | 46-49 | |

| N-Boc-3-(2,6-dimethylphenoxy)azetidine | C₁₆H₂₃NO₃ | 277.36 | Colorless oil (predicted) | N/A | |

| This compound | C₁₁H₁₅NO | 177.24 | Oil (predicted) | N/A |

Table 2: Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |

| 1 | Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to RT | 6-8[5] | 70-90 | >95 (after chromatography) |

| 2 | N-Boc Deprotection | TFA | DCM | RT | 1-4[3] | >90 | >95 |

IV. Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine

This protocol is based on a general Mitsunobu reaction procedure.[5][6]

Materials:

-

N-Boc-3-hydroxyazetidine (1.0 eq)

-

2,6-Dimethylphenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), 2,6-dimethylphenol (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(2,6-dimethylphenoxy)azetidine.

Step 2: Synthesis of this compound

This protocol is based on a general procedure for N-Boc deprotection using trifluoroacetic acid.[3]

Materials:

-

N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in dichloromethane (DCM).

-

To the stirred solution, add trifluoroacetic acid (TFA) (typically 5-10 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.[3]

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be performed by chromatography or distillation.

V. Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical flow of the synthesis.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]